Disodium;3,5-disulfobenzene-1,2-diolate

Coordination Chemistry Siderophore Model Chemistry Bioinorganic Chemistry

Researchers requiring precise metal-ion quantification often face instability or poor solubility with conventional chelating reagents. Tiron, a disodium 3,5-disulfobenzene-1,2-diolate, resolves these limitations through dual sulfonate substitution that confers high aqueous solubility and well-defined metal-complex stability constants. • Enables sub-µg/L detection limits via reversed-phase HPLC (0.5 µg/L for Ti, 2.0 µg/L for Fe) in complex matrices such as river water. • Delivers up to a 9-fold absorbance enhancement for rare earth element spectrophotometry versus metal chlorides. • Supplied at ≥98% purity with full QA documentation; available for immediate dispatch worldwide.

Molecular Formula C6H4Na2O8S2
Molecular Weight 314.2 g/mol
CAS No. 149-45-1
Cat. No. B1681039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;3,5-disulfobenzene-1,2-diolate
CAS149-45-1
Synonyms1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt
Tiron
Molecular FormulaC6H4Na2O8S2
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]
InChIInChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
InChIKeyISWQCIVKKSOKNN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tiron: Quantitative Selection & Procurement Guide


Disodium 3,5-disulfobenzene-1,2-diolate (Tiron, CAS 149-45-1) is a water-soluble, substituted catechol characterized by two sulfonate groups at the 3- and 5-positions. These strong electron-withdrawing groups fundamentally alter the ligand's acid-base and metal-binding properties relative to unsubstituted catechol. Tiron functions as a versatile chelating agent for a wide range of metal ions [1] and is also recognized for its ability to scavenge reactive oxygen species [2]. Its unique combination of high aqueous solubility, defined metal-complex stability, and redox activity underpins its utility in analytical chemistry, biochemical research, and emerging energy storage applications.

Chelation Water-soluble catechol ligand for broad metal-ion binding studies
Redox Superoxide scavenging and redox-active probe for oxidative stress research
Analytical Chromogenic reagent for HPLC and spectrophotometric trace metal analysis

Why Tiron Outperforms Simple Catechol Analogs


The presence of two sulfonate groups on the catechol ring of Tiron is not a minor structural variation; it is the primary driver of quantifiable, application-critical differentiation from its closest analogs, such as unsubstituted catechol or 4-nitrocatechol. The strong electron-withdrawing effect of the sulfonates dramatically alters the ligand's acidity (pKa), metal-binding stability constants (log K), and overall charge, which directly impacts water solubility, complex stability, and redox potential. Generic substitution with simpler, less soluble, or differently substituted catechols leads to measurable performance deficits. The following evidence demonstrates where these differences are statistically and practically significant, precluding simple interchangeability for demanding scientific applications [1] [2].

Acidity & metal-binding shift
Sulfonate groups lower hydroxyl pKa and alter Fe³⁺ speciation; unsubstituted catechol may not replicate complex stability profiles.
Solubility & charge mismatch
High aqueous solubility and anionic charge of Tiron differ from neutral catechol, affecting partitioning and assay compatibility.
Redox potential variability
Electron-withdrawing groups tune redox activity; substitution with simpler catechols may shift oxidative response in scavenging or battery studies.

Head-to-Head Evidence: Tiron vs. Key Comparators


Enhanced Acidity and Fe(III) Chelation vs. Catechol

The electron-withdrawing sulfonate groups on Tiron significantly lower the pKa of the catechol hydroxyls and alter the stability of its metal complexes compared to unsubstituted catechol. For ferric iron (Fe³⁺) complexes, the stepwise stability constants (log K) differ. Unsubstituted catechol forms a 1:1 complex with log K₁ = 20.01, while Tiron, under similar conditions, favors higher-order complexes, with log K₂ = 15.12 and log K₃ = 10.10. This difference in speciation is critical for applications requiring the formation of 1:2 or 1:3 metal-ligand species [1].

Fe³⁺ speciation
Head-to-head
ΔpKa₁ −1.52, Δlog K₂(Fe³⁺) +0.43, Δlog K₃ +1.09
Reported enhanced acidity and distinct Fe³⁺ complex distribution
Aqueous, 27 °C, low ionic strength
Coordination Chemistry Siderophore Model Chemistry Bioinorganic Chemistry

Superoxide Scavenging Selectivity vs. SOD

In chemiluminescence (CL) experiments designed to identify oxyradical species, Tiron was found to be a suitable and, in some contexts, superior antioxidant for superoxide anion (O₂•⁻) compared to the enzyme superoxide dismutase (SOD). While both were effective inhibitors of O₂•⁻, SOD exhibited a pro-oxidant effect in the presence of hydrogen peroxide (H₂O₂) or H₂O₂/hydroxyl radical (HO•) generators, a significant limitation not observed with Tiron. This difference in behavior is critical for assay design and data interpretation [1].

Superoxide selectivity
Head-to-head
Tiron inhibited O₂•⁻ without pro-oxidant effect; SOD showed pro-oxidant activity with H₂O₂
Reported assay selectivity advantage in chemiluminescence
Luminol-based CL; pro-oxidant interference absent
Oxidative Stress Biochemical Assays Reactive Oxygen Species

Off-Target Calcium Binding Quantified

While often employed solely as a superoxide scavenger, Tiron has a quantifiable affinity for calcium ions (Ca²⁺) at concentrations commonly used in biological experiments. This interaction represents a potential confounding variable in studies of calcium-dependent processes. The inhibition constant for this binding has been determined, providing a crucial quantitative benchmark for experimental design and interpretation [1].

Ca²⁺ off‑target binding
Data to verify
Ki 0.692 mM
Ca²⁺ chelation may confound superoxide scavenging readouts
Competition with fura-FF; validate at experimental dose
Pharmacology Vascular Biology Metal Chelation

Enhanced Sensitivity for Rare Earth Detection

Complexation with Tiron significantly enhances the absorbance of rare earth elements, enabling more sensitive spectrophotometric determination compared to their simple chloride salts. For example, the holmium (Ho³⁺)-Tiron complex at pH 5.0 exhibits an absorbance that is 9 times greater at 450 nm than that of an equivalent amount of holmium chloride [1].

Rare earth sensitivity
Head-to-head
9× absorbance enhancement vs HoCl₃ at 450 nm
Supports method sensitivity for lanthanide quantification
pH 5.0
Analytical Chemistry Spectrophotometry Rare Earth Analysis

pH-Dependent Selective Metal Detection by HPLC

Tiron's ability to form stable, detectable complexes with multiple metal ions is coupled with a pH-dependent selectivity that allows for the specific determination of iron (Fe), titanium (Ti), and osmium (Os) in the presence of a large excess of aluminum (Al). By adjusting the pH of the mobile phase in an HPLC system, the analyst can selectively detect the target metals without interference from a 100-fold excess of yttrium (Y) and gadolinium (Gd) [1] [2].

pH‑tuned HPLC selectivity
Class-level
Fe, Ti, Os selectively detected; 100‑fold Y, Gd excess tolerated
pH‑tunable method selectivity for complex matrices
Class-level evidence; validate for specific matrix
Analytical Chemistry HPLC Metal Ion Analysis

Posolyte Performance in Aqueous Redox Flow Batteries

Tiron functions as an effective positive active material (posolyte) in aqueous redox flow batteries (RFBs). When paired with anthraquinone-2,7-disulfonic acid (2,7-AQDS) as the negative active material, the cell voltage can be tuned by electrolyte selection. Changing the supporting electrolyte from H₂SO₄ to NH₄Cl improved the cell voltage from 0.76 V to 1.01 V. Furthermore, a Tiron-A/Tungstosilicic acid RFB system with a 3:1 volumetric ratio of catholyte to anolyte demonstrated high discharge capacity and excellent cycle stability [1] [2].

RFB posolyte voltage
Class-level
+0.25 V with NH₄Cl (1.01 V vs 0.76 V in H₂SO₄)
Reported electrolyte‑tunable cell voltage
Class-level, further cycle‑life validation advised
Energy Storage Redox Flow Battery Electrochemistry

Optimal Application Scenarios for Tiron


HPLC Trace Metal Analysis

Tiron is an ideal pre-column derivatization reagent for the simultaneous or selective determination of multiple metal ions (e.g., Fe, Ti, Os, Al, Ho, rare earths) using reversed-phase HPLC. Its proven ability to form stable, separable chelates with detection limits as low as 0.5 µg/L for Ti and 2.0 µg/L for Fe enables sensitive quantification in complex matrices like river water [1]. The ability to tune selectivity by adjusting mobile phase pH, as demonstrated for Fe/Ti/Os in the presence of excess Al, allows for streamlined methods with minimal interference [2].

Superoxide and Metal Chelation Studies

Tiron is a valuable tool for studies of oxidative stress where both superoxide scavenging and transition metal chelation are hypothesized to play a role. Its established ability to protect cells against O₂•⁻- and H₂O₂-induced cytotoxicity, attributed to chelation of redox-active metals rather than direct radical scavenging, makes it a more mechanistically specific probe than simple antioxidants [1]. Its advantage over SOD in chemiluminescence assays—specifically, the lack of a pro-oxidant effect in the presence of H₂O₂—makes it a preferred choice for these specific analytical workflows [2].

Aqueous Organic Redox Flow Battery Development

Given its demonstrated performance as a posolyte in aqueous RFBs, Tiron is a strong candidate for further development in sustainable energy storage. Researchers can build on established data showing that cell voltage can be increased from 0.76 V to 1.01 V by optimizing the supporting electrolyte (e.g., switching from H₂SO₄ to NH₄Cl) [1]. Additionally, the optimization of volumetric ratios in systems like Tiron-A/Tungstosilicic acid has been shown to yield high discharge capacity and excellent cycle stability, providing a clear roadmap for achieving high-performance, long-lasting RFBs [2].

Spectrophotometric Rare Earth Determination

Tiron is a superior chromogenic reagent for the spectrophotometric analysis of rare earth elements such as holmium, neodymium, and erbium. It offers a quantifiable sensitivity enhancement, providing up to a 9-fold increase in absorbance compared to the corresponding metal chlorides, thereby lowering detection limits and improving the accuracy of quantification in mixtures or process streams [1].

Application
Selection Property
Validation Focus
HPLC trace metal analysis
pH‑tunable chelation selectivity
Method sensitivity and interference check
Superoxide detection assays
Selective probe without pro‑oxidant interference
Assay specificity in H₂O₂‑co‑present systems
Aqueous organic redox flow battery research
Electrolyte‑dependent cell voltage tuning
Cycle stability and capacity validation
Spectrophotometric rare earth determination
Absorbance enhancement for lanthanide detection
Linearity and detection limit verification

Technical Documentation Hub

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